Diethyl (oxiran-2-yl)phosphonate is a phosphonate compound featuring an epoxide functional group. It is classified under organophosphorus compounds, specifically as a phosphonate ester. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as a precursor for biologically active molecules.
The synthesis of diethyl (oxiran-2-yl)phosphonate typically involves the following methods:
In one synthesis route, the racemic epoxide undergoes ring-opening reactions facilitated by nucleophiles such as amines or alcohols, leading to the formation of various functionalized derivatives. The use of catalysts, such as Jacobsen's cobalt catalyst, has been reported to enhance selectivity during these reactions .
Diethyl (oxiran-2-yl)phosphonate has a unique molecular structure characterized by:
Diethyl (oxiran-2-yl)phosphonate participates in several chemical reactions, including:
The reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcome and yield of these reactions. For instance, using benzylamine for nucleophilic attack on the epoxide has shown promising results in forming new derivatives .
The mechanism of action for diethyl (oxiran-2-yl)phosphonate primarily involves nucleophilic attack on the epoxide carbon atoms. This leads to the opening of the epoxide ring and subsequent formation of various functionalized products.
The reaction typically follows a bimolecular nucleophilic substitution mechanism where the nucleophile attacks one of the carbon atoms in the epoxide ring, resulting in the formation of a stable alkoxide intermediate that can further react to form desired products.
Relevant analyses include infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry for structural confirmation .
Diethyl (oxiran-2-yl)phosphonate finds utility in several scientific fields:
Hydrolytic Kinetic Resolution (HKR) has emerged as a powerful and practical method for obtaining enantiomerically enriched terminal epoxides, including diethyl (oxiran-2-yl)phosphonate. This catalytic asymmetric process exploits the differential reaction rates of enantiomers in a racemic mixture with water, mediated by chiral cobalt(III) salen complexes (Jacobsen's catalysts). The HKR process offers exceptional enantioselectivity and near-theoretical yields of both the recovered epoxide and the corresponding diol product, making it particularly valuable for synthesizing chiral building blocks [4] [9].
Catalyst System and Mechanism: The active catalyst is generated in situ by aerobic oxidation of the Co(II) salen precatalyst (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)) in the presence of acetic acid, yielding the chiral (salen)Co(III)–OAc complex 1a or 1b. This catalyst operates via a bimetallic mechanism where two Co(III) centers cooperatively activate both the epoxide substrate and the nucleophile (water or hydroxide). One cobalt center coordinates and activates the epoxide, while the second delivers the nucleophile in a stereoelectronically controlled manner, leading to enantioselective ring opening. The reaction exhibits second-order dependence on catalyst concentration, highlighting the cooperative bimetallic transition state [4] [9]. Oligomeric Co(salen) catalysts (1e) were subsequently developed to enhance reactivity by pre-organizing multiple Co(salen) units, dramatically reducing catalyst loadings (down to 0.05-0.2 mol%) while maintaining high enantioselectivity and simplifying catalyst recovery [4].
Application to Epoxyphosphonate Resolution: Wyatt and Blakskjaer demonstrated the highly efficient resolution of racemic diethyl (oxiran-2-yl)phosphonate using Jacobsen's Co(III) salen catalyst. Employing (R,R)-1a (0.5-2 mol%) and a sub-stoichiometric amount of water (0.5 equiv) typically at ambient temperature, the reaction proceeds to approximately 50% conversion. The slower-reacting (S)-epoxyphosphonate enantiomer is recovered in high yield (theoretical max 50%) and exceptional enantiomeric excess (typically >98% ee), while the corresponding (R)-1,2-dihydroxyethylphosphonate diol is formed with similarly high enantiopurity [8]. The significant difference in polarity and boiling point between the hydrophobic epoxide (distillable, bp ~80°C at 0.9 Torr) and the hydrophilic diol facilitates straightforward separation, often by distillation or chromatography [4] [8].
Synthetic Utility of Resolved Enantiomers: The enantiomerically pure (S)-diethyl (oxiran-2-yl)phosphonate obtained via HKR serves as a key precursor for biologically relevant molecules. Regioselective nucleophilic ring opening, for example, with benzylamine, occurs preferentially at the less hindered epoxide carbon, yielding (R)-1-(benzylamino)-2-(diethoxyphosphoryl)ethanol. Subsequent phosphonate ester hydrolysis (e.g., using bromotrimethylsilane or strong acids) and hydrogenolytic removal of the benzyl group affords (R)-2-amino-1-hydroxyethylphosphonic acid, a biologically important phosphonic acid analogue of serine found in protozoal plasma membranes [8]. This sequence underscores the critical role of HKR in providing access to enantiopure epoxyphosphonates for the synthesis of complex phosphonate natural products and pharmaceuticals.
Table 1: Hydrolytic Kinetic Resolution of Selected Epoxides using Jacobsen's Co(III) Salen Catalysts [4] [8] [9]
Epoxide Substrate | Catalyst | Catalyst Loading (mol%) | Conv. (%) | Product Epoxide ee (%) | Diol Product ee (%) |
---|---|---|---|---|---|
Diethyl (oxiran-2-yl)phosphonate | (R,R)-1a | 0.5-2.0 | ~50 | >98 (S) | >98 (R) |
Styrene Oxide | (R,R)-1a | 0.2 | 51 | 99 | 99 |
Epichlorohydrin | (S,S)-1a | 0.2 | 52 | 99 | 99 |
Glycidyl Butyrate | (R,R)-1a | 0.2 | 49 | 99 | 99 |
Propylene Oxide | (R,R)-1a | 0.4 | 50 | 99 | 99 |
While HKR resolves racemic epoxyphosphonates, the classical Michaelis-Arbuzov reaction provides a direct route for constructing the phosphonate-epoxide scaffold, primarily yielding racemic material suitable for subsequent resolution or applications where chirality is not critical. The related Michaelis-Becker reaction offers an alternative pathway, though with specific limitations for this substrate class.
Michaelis-Arbuzov Reaction: The standard Michaelis-Arbuzov reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, followed by dealkylation of the resulting trialkoxyphosphonium salt (Arbuzov rearrangement), yielding a dialkyl alkylphosphonate. Applied to the synthesis of diethyl (oxiran-2-yl)phosphonate, the approach typically utilizes diethyl vinylphosphonate as a starting material. Hypohalogenation (e.g., with bromine water or N-bromosuccinimide in aqueous media) yields the corresponding vicinal halohydrin precursor, diethyl (1-halo-2-hydroxyethyl)phosphonate (X = Br, Cl). Subsequent base-induced cyclodehydration of this halohydrin (e.g., using NaH, KOH, K₂CO₃, or EtONa) generates the epoxide ring. Careful optimization of base strength and solvent (aprotic solvents like THF are preferred) is crucial to minimize competing side reactions, particularly a Wittig-Horner type elimination yielding diethyl vinylphosphonate and halide ions. Phase-transfer catalysis has been successfully employed to improve yields and selectivity for the epoxide formation [1] [5] [8]. The reaction mechanism proceeds via nucleophilic displacement of halide by the alkoxide ion generated in situ, forming the epoxide ring. Yields of diethyl (oxiran-2-yl)phosphonate via this route are generally moderate to good under optimized conditions.
Michaelis-Becker Reaction: The Michaelis-Becker reaction involves the deprotonation of a dialkyl phosphite (e.g., diethyl phosphite, (EtO)₂P(O)H) with a strong base (e.g., NaH, n-BuLi) to form the nucleophilic phosphite anion [(EtO)₂P(O)]⁻. This anion then attacks an alkyl halide in an SN2 reaction to yield the dialkyl alkylphosphonate. While conceptually applicable to synthesizing epoxyphosphonates using an epihalohydrin (e.g., epibromohydrin) as the electrophile, this route is generally less efficient for diethyl (oxiran-2-yl)phosphonate synthesis. The high ring strain and electrophilicity of epihalohydrins make them prone to ring-opening reactions by the phosphite anion or other nucleophiles present, leading to undesired byproducts and lower yields compared to the Arbuzov route via halohydrins. Furthermore, Michaelis-Becker reactions often suffer from lower overall yields compared to Michaelis-Arbuzov reactions for phosphonate synthesis [6]. Consequently, the Arbuzov route via halohydrin cyclization remains the preferred classical method for synthesizing the racemic epoxyphosphonate.
Comparison and Limitations: The Michaelis-Arbuzov route via halohydrins provides a relatively straightforward and scalable synthesis of racemic diethyl (oxiran-2-yl)phosphonate from readily available diethyl vinylphosphonate. However, it lacks inherent stereocontrol. While phase-transfer conditions improve efficiency, competing elimination can still reduce yields. The Michaelis-Becker approach is generally unsuitable due to the reactivity constraints of epihalohydrins. Neither method provides enantiomerically enriched product directly; resolution techniques like HKR or enantioselective epoxidation of precursor alkenes are necessary to obtain single enantiomers. Modern catalytic variants of the Arbuzov reaction, such as palladium-catalyzed reactions of aryl iodides with triaryl phosphites or Lewis acid-mediated room temperature reactions, have been developed but are primarily applicable to benzylic or heteroarylmethyl phosphonates, not directly to the synthesis of epoxyphosphonates [5].
Table 2: Comparison of Michaelis-Arbuzov and Michaelis-Becker Approaches to Epoxyphosphonates [1] [5] [6]
Parameter | Michaelis-Arbuzov Route (via Halohydrin) | Michaelis-Becker Route (using Epihalohydrin) |
---|---|---|
Key Starting Material | Diethyl vinylphosphonate | Epichlorohydrin / Epibromohydrin |
Key Intermediate | Diethyl (1-halo-2-hydroxyethyl)phosphonate | N/A (Direct SN2) |
Phosphorus Reagent | Triethyl phosphite (P(III)) | Diethyl phosphite anion [(EtO)₂P(O)]⁻ (P(V)) |
Critical Step | Base-mediated cyclization | Nucleophilic substitution |
Major Challenge | Competing elimination (Wittig-Horner) | Ring-opening of epihalohydrin by nucleophile |
Typical Yield | Moderate to Good | Low (due to side reactions) |
Stereochemical Outcome | Racemic | Racemic |
Suitability for Diethyl (oxiran-2-yl)phosphonate | Preferred route | Generally unsuitable |
A conceptually distinct approach to enantiomerically enriched diethyl (oxiran-2-yl)phosphonate involves the stereoselective epoxidation of a suitable precursor alkene, diethyl vinylphosphonate. This strategy directly installs the epoxide moiety with defined stereochemistry, circumventing the need for resolution. However, achieving high enantioselectivity with unfunctionalized vinyl phosphonates is challenging. Utilizing allylic alcohol derivatives as substrates leverages the powerful directing effects of oxygen substituents for stereocontrol during epoxidation.
Directing Effects in Epoxidation: Epoxidation reactions of allylic alcohols (R-CH=CH-CH₂OH) are profoundly influenced by the hydroxyl group, which can direct the peroxyacid (e.g., m-CPBA) or metal-based oxidant (e.g., VO(acac)₂/TBHP, Ti(OiPr)₄/TBHP + DET) via hydrogen bonding or metal coordination. This interaction typically leads to syn-diastereoselectivity in cyclic systems and high enantioselectivity in acyclic systems when chiral catalysts like Ti-TADDOLate or VO(salen) are employed (e.g., Sharpless Asymmetric Epoxidation). The epoxidation occurs preferentially from the face opposite to the bulky substituent when the allylic alcohol adopts a conformation minimizing A1,3-strain. For diethyl vinylphosphonate (CH₂=CH-P(O)(OEt)₂), which lacks an allylic hydroxyl group, such directing effects are absent, making enantioselective epoxidation significantly more difficult and typically resulting in low ee [7] [10].
Epoxidation of Allylic Phosphonate Alcohols: To harness directing group effects, the synthesis employs substrates like diethyl (2-hydroxyallyl)phosphonate (HOP(O)(OEt)₂-CH₂-CH=CH₂) or its derivatives (e.g., esters, carbamates). These homoallylic alcohol analogues contain a phosphonate group beta to the double bond and a hydroxyl group capable of coordination or hydrogen bonding. Vanadium catalysts (e.g., VO(acac)₂) complex with the allylic alcohol moiety, directing the oxidant (tert-butyl hydroperoxide, TBHP) to deliver the oxygen syn to the hydroxy group in cyclic systems. In acyclic systems, the stereoselectivity is governed by a transition state model minimizing A1,3 strain, often leading to anti epoxidation relative to the directing group for vanadium catalysts, whereas peracids (via hydrogen bonding) typically give syn epoxides. The resulting epoxide diethyl (2,3-epoxy-1-hydroxypropyl)phosphonate (HOP(O)(OEt)₂-CH₂-CH–––CH₂
Palladium-Catalyzed Stereoselective Reactions: Beyond epoxidation, palladium catalysis offers another stereoselective pathway involving nucleophilic addition to derivatives of allylic hydroxy phosphonates. For instance, palladium(0) complexes catalyze the stereospecific addition of nucleophiles (e.g., amines, stabilized carbanions) to carbonate or carbamate derivatives of allylic hydroxy phosphonates. Similarly, [3,3]-sigmatropic rearrangements (e.g., Overman rearrangement via imidates) of these substrates proceed with high stereocontrol. These reactions transform the allylic system into products like amino alcohols or allylic amines bearing the phosphonate group, but do not directly yield the unsubstituted epoxyphosphonate [3].
Comparative Analysis: Stereoselective epoxidation of allylic/homoallylic phosphonate alcohols provides a direct route to chiral, non-racemic epoxyphosphonates functionalized with hydroxyalkyl groups. This approach benefits from the well-established directing group effects and high stereoselectivity achievable with allylic alcohols. However, it does not directly furnish diethyl (oxiran-2-yl)phosphonate. The substrate synthesis (e.g., preparation of the allylic hydroxy phosphonate) often requires additional steps compared to diethyl vinylphosphonate. In contrast, HKR of the racemate obtained via the Michaelis-Arbuzov route provides a more straightforward and efficient access to enantiopure diethyl (oxiran-2-yl)phosphonate itself. The choice between these strategies depends on the specific target molecule – whether the unsubstituted epoxyphosphonate or a hydroxyalkyl-substituted analogue is required.
Table 3: Stereoselectivity in Epoxidation of Allylic/Homoallylic Phosphonate Alcohols [3] [7] [10]
Substrate Type | Oxidant / Catalyst System | Key Directing Interaction | Major Stereochemical Outcome | Product Relevance |
---|---|---|---|---|
Diethyl vinylphosphonate (CH₂=CH-P(O)(OEt)₂) | m-CPBA, VO(acac)₂/TBHP | None (No Allylic OH) | Low ee/Non-selective | Racemic/low ee Epoxyphosphonate |
Acyclic Diethyl (1-hydroxyprop-2-en-1-yl)phosphonate (e.g., HOP(O)(OEt)₂-CH=CH-CH₃) | m-CPBA | H-bonding (syn epoxidation) | Moderate to high syn diastereo-/enantioselectivity | Isomeric Hydroxy Epoxyphosphonate |
Cyclic Allylic Phosphonate Alcohol | VO(acac)₂/TBHP | Metal coordination | High syn diastereoselectivity | Fused Hydroxy Epoxyphosphonate |
Diethyl (2-hydroxyallyl)phosphonate (HOP(O)(OEt)₂-CH₂-CH=CH₂) | VO(acac)₂/TBHP | Metal coordination (Homoallylic) | Anti epoxidation relative to OH (Mihelich model) | Isomeric Hydroxymethyl Epoxyphosphonate |
Diethyl (2-hydroxyallyl)phosphonate | m-CPBA | H-bonding (Homoallylic) | Syn epoxidation relative to OH | Isomeric Hydroxymethyl Epoxyphosphonate |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7